

Solubility of Methyl Hydrazino(oxo)acetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl hydrazino(oxo)acetate*

Cat. No.: *B1280444*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **methyl hydrazino(oxo)acetate**, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information based on the solubility of related hydrazine derivatives, provides a general experimental protocol for determining solubility, and presents a visual workflow to guide researchers in generating this critical data.

Introduction

Methyl hydrazino(oxo)acetate ($C_3H_6N_2O_3$) is a hydrazine derivative with potential applications in organic synthesis and drug development.^{[1][2]} Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method development. The polarity and functional groups of a molecule are primary determinants of its solubility, following the principle of "like dissolves like." **Methyl hydrazino(oxo)acetate** possesses both a polar hydrazine group and an ester functional group, suggesting a nuanced solubility profile.

Qualitative Solubility Analysis of Related Compounds

Direct quantitative solubility data for **methyl hydrazino(oxo)acetate** is not readily available in the current literature. However, by examining the solubility of hydrazine and its simpler aliphatic derivatives, we can infer a likely solubility profile.

- Hydrazine (N_2H_4): The parent compound, hydrazine, is highly soluble in water and also shows appreciable solubility in polar organic solvents such as ethanol and methanol.^[3] It is miscible with water.^{[3][4]}
- Aliphatic Hydrazine Derivatives: Mono- and di-alkylhydrazines are generally colorless, hygroscopic liquids.^[5] Many of these lower aliphatic derivatives are miscible with water and organic solvents like methanol, ethanol, ether, chloroform, and benzene.^[5] For instance, methylhydrazine is soluble in alcohol and ether.^[6]
- Aromatic Hydrazine Derivatives: In contrast, aromatic hydrazines tend to be poorly soluble in water.^[7]

Based on these trends, it is reasonable to hypothesize that **methyl hydrazino(oxo)acetate** will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane, chloroform, and acetone may be more limited, and it is expected to have poor solubility in nonpolar solvents like hexanes.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for **methyl hydrazino(oxo)acetate** in common organic solvents has not been found in a comprehensive literature search. The following table is provided as a template for researchers to populate with experimentally determined data.

Solvent	Chemical Formula	Polarity (Dielectric Constant)	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Methanol	CH ₃ OH	32.7			
Ethanol	C ₂ H ₅ OH	24.5			
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	46.7			
N,N-Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	36.7			
Acetonitrile	CH ₃ CN	37.5			
Acetone	(CH ₃) ₂ CO	20.7			
Dichloromethane (DCM)	CH ₂ Cl ₂	9.1			
Chloroform	CHCl ₃	4.8			
Ethyl Acetate	CH ₃ COOC ₂ H ₅	6.0			
Tetrahydrofuran (THF)	C ₄ H ₈ O	7.6			
Toluene	C ₇ H ₈	2.4			
Hexanes	C ₆ H ₁₄	1.9			

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of **methyl hydrazino(oxo)acetate**. This method is widely applicable for organic compounds.

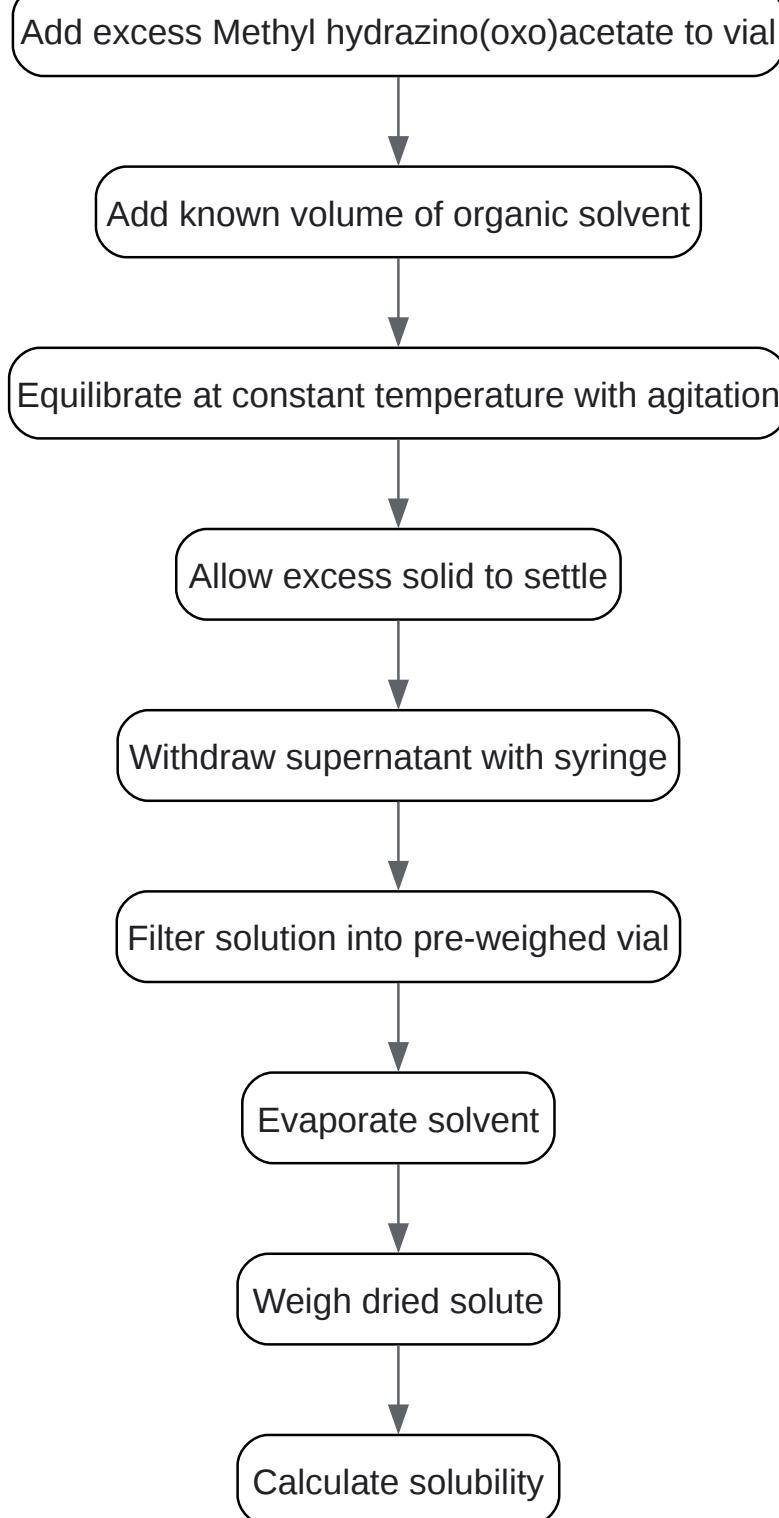
Objective: To determine the concentration of a saturated solution of **methyl hydrazino(oxo)acetate** in a specific organic solvent at a defined temperature.

Materials:

- **Methyl hydrazino(oxo)acetate**
- Selected organic solvents (high purity)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Syringes
- Pre-weighed collection vials
- Vacuum oven or desiccator

Procedure:

- Sample Preparation: Add an excess amount of **methyl hydrazino(oxo)acetate** to a vial. The excess solid is crucial to ensure a saturated solution is formed.
- Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation is reached.
- Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
- Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.


- Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step removes any suspended solid particles.
- Solvent Evaporation: Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a vacuum oven at a suitable temperature, or by allowing it to evaporate in a fume hood. Ensure the temperature is low enough to prevent degradation of the solute.
- Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the dried solute.
- Calculation:
 - Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of the empty vial)
 - Solubility (g/100 mL) = (Mass of dissolved solute / Volume of solution withdrawn) * 100
 - Molar Solubility (mol/L) = (Mass of dissolved solute / Molecular weight of **methyl hydrazino(oxo)acetate**) / Volume of solution withdrawn (in L)

Safety Precautions: **Methyl hydrazino(oxo)acetate** and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for **methyl hydrazino(oxo)acetate** and all solvents used.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific, quantitative solubility data for **methyl hydrazino(oxo)acetate** in common organic solvents is currently absent from the scientific literature, a qualitative assessment based on related hydrazine compounds suggests likely solubility in polar solvents. The provided experimental protocol and workflow offer a robust framework for researchers to generate this essential data. The determination of the solubility profile of **methyl hydrazino(oxo)acetate** is a critical step that will facilitate its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl hydrazino(oxo)acetate | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl hydrazino(oxo)acetate (C3H6N2O3) [pubchemlite.lcsb.uni.lu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Hydrazines - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility of Methyl Hydrazino(oxo)acetate in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280444#methyl-hydrazino-oxo-acetate-solubility-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com